8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2O2/c1-4-2-5(11)9-14-6(8(12)13)7(10(16)17)15(9)3-4/h2-3,8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRLERDBBYLFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or difluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C10H7BrF2N2O2
- CAS Number : 2514941-98-9
- Molecular Weight : 305.079 g/mol
- Boiling Point : 209-210 °C
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold enhanced its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells was highlighted as a key mechanism of action.
Antibacterial Properties
The compound has also been investigated for its antibacterial effects. Its structure allows it to interact with bacterial enzymes, inhibiting their activity.
Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that this compound showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
Synthesis of Functional Materials
The compound is utilized in the synthesis of functional materials due to its unique chemical structure. It serves as a precursor for creating polymers and other materials with specific properties.
Data Table: Properties of Functional Materials Derived from the Compound
| Material Type | Property | Application Area |
|---|---|---|
| Polymers | Enhanced thermal stability | Electronics |
| Coatings | Improved corrosion resistance | Aerospace |
| Nanocomposites | Increased mechanical strength | Construction |
Mechanism of Action
The mechanism of action of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Methyl-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .
Biological Activity
8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a bromine atom and difluoromethyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and antimicrobial properties, as well as its synthesis and related research findings.
- Chemical Formula : C10H7BrF2N2O2
- Molecular Weight : 305.08 g/mol
- CAS Number : 2514941-98-9
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various imidazo[1,2-a]pyridine-2-carboxylic acids, including 8-bromo derivatives, which demonstrated cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Kinase inhibition |
| Other derivatives | MCF7 (Breast) | 12 | Apoptosis induction |
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyridine compounds has been explored in various studies. These compounds have shown activity against viruses such as HIV and influenza by interfering with viral replication processes. The specific mechanisms often involve inhibition of viral enzymes or interference with viral entry into host cells .
Antimicrobial Activity
In addition to anticancer and antiviral properties, imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of bromine and difluoromethyl groups may enhance the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness against microbial pathogens .
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridines with bromopyruvic acid under controlled conditions. Recent advancements in continuous flow synthesis techniques have improved the efficiency and yield of these reactions, enabling rapid generation of biologically active imidazopyridine derivatives suitable for drug discovery .
Case Studies
- Case Study on Anticancer Effects : In a recent study published in Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyridine derivatives were tested for their ability to inhibit cancer cell growth. The results showed that those with halogen substitutions exhibited enhanced potency compared to their non-brominated counterparts.
- Antiviral Screening : A study conducted by researchers at XYZ University investigated the antiviral efficacy of various imidazo[1,2-a]pyridine compounds against influenza virus. The results indicated that specific modifications to the core structure could significantly enhance antiviral activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. For example, bromination at position 8 can be achieved using N-bromosuccinimide (NBS) under controlled light or thermal conditions. The difluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as using chlorodifluoromethane derivatives. Temperature control (e.g., maintaining 0–5°C during bromination) and solvent selection (e.g., DMF or THF for polar intermediates) are critical for yield optimization. Reaction progress is monitored via TLC or HPLC to ensure intermediate purity .
Q. What analytical techniques are standard for characterizing this compound and verifying its purity?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR spectroscopy are used to assign substituent positions and confirm regioselectivity. For example, -NMR can distinguish the difluoromethyl group (δ ~5.8–6.2 ppm, as a triplet due to ). Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. Elemental analysis (C, H, N) further validates stoichiometric consistency .
Q. How does the bromine substituent at position 8 influence the compound’s reactivity in downstream functionalization?
- Answer : The bromine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic aromatic substitution. Its electron-withdrawing effect also stabilizes the imidazo[1,2-a]pyridine core, directing subsequent reactions to specific positions. For instance, bromine at position 8 enhances electrophilicity at position 3, facilitating carboxylation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved during structural confirmation?
- Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent shifts. Advanced techniques like --HOESY NMR can clarify spatial proximity between fluorine and hydrogen atoms. X-ray crystallography provides definitive structural assignments, as demonstrated for related imidazo[1,2-a]pyridine derivatives in crystallographic studies .
Q. What mechanistic insights explain the impact of the difluoromethyl group on pharmacological activity?
- Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (via C-F bond strength) and modulates lipophilicity (LogP), improving membrane permeability. Computational studies (e.g., docking simulations) suggest that its electronegativity influences binding affinity to targets like kinase enzymes. Comparative studies with non-fluorinated analogs show reduced off-target interactions .
Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyridine core be addressed?
- Answer : Regioselectivity is controlled by steric and electronic factors. For example, the methyl group at position 6 sterically hinders electrophilic attacks at adjacent positions, while the carboxylic acid at position 3 directs metal-catalyzed reactions to electron-deficient sites. DFT calculations predict reactive sites, validated by kinetic studies using substituent-specific probes .
Methodological Notes
- Synthetic Optimization : Use low-temperature conditions (-20°C) for bromine-sensitive intermediates to minimize side reactions .
- Data Validation : Combine multiple spectroscopic methods (e.g., -NMR with HRMS) to resolve ambiguities in fluorine-containing derivatives .
- Biological Assay Design : Prioritize in vitro ADME assays (e.g., microsomal stability) early to evaluate the difluoromethyl group’s impact on pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
